An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Bromo-8-chloro-1-octene
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Bromo-8-chloro-1-octene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-8-chloro-1-octene is a bifunctional organohalide that presents a unique platform for synthetic chemistry. Its structure incorporates a vinyl bromide, a primary alkyl chloride, and a terminal alkene, offering multiple reactive sites for a variety of chemical transformations. This guide provides a comprehensive overview of its chemical properties and reactivity, serving as a technical resource for its application in research and development, particularly in the synthesis of novel organic molecules and pharmaceutical intermediates.
Chemical and Physical Properties
While experimental data for 2-Bromo-8-chloro-1-octene is not extensively documented in publicly available literature, a compilation of computed and vendor-supplied data provides a foundational understanding of its physical characteristics.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄BrCl | [1] |
| Molecular Weight | 225.55 g/mol | [1] |
| Boiling Point | 238.6 °C at 760 mmHg | |
| Density | 1.252 g/cm³ | |
| Flash Point | 129.4 °C | |
| IUPAC Name | 2-bromo-8-chlorooct-1-ene | [1] |
| CAS Number | 141493-81-4 | [1] |
Note: Some physical properties are based on commercially available data and may represent calculated values.
Spectroscopic Characterization (Predicted)
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¹H NMR:
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Signals in the vinyl region (δ 5.5-6.5 ppm) corresponding to the protons on the C1 and C2 carbons. The proton on C1 would likely appear as a doublet of doublets, and the proton on C2 as a multiplet.
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A triplet around δ 3.5 ppm for the two protons on the carbon bearing the chlorine atom (C8).
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A multiplet around δ 2.0-2.5 ppm for the allylic protons on C3.
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A series of multiplets in the δ 1.2-1.9 ppm range for the remaining methylene protons in the alkyl chain.
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¹³C NMR:
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Signals in the olefinic region (δ 110-140 ppm) for the C1 and C2 carbons.
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A signal around δ 45 ppm for the carbon attached to chlorine (C8).
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Multiple signals in the δ 25-35 ppm range for the other sp³ hybridized carbons in the chain.
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IR Spectroscopy:
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A characteristic C=C stretching vibration around 1630-1650 cm⁻¹.
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C-H stretching vibrations for the sp² carbons just above 3000 cm⁻¹ and for the sp³ carbons just below 3000 cm⁻¹.
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C-Br stretching vibration in the fingerprint region, typically around 500-600 cm⁻¹.
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C-Cl stretching vibration, typically around 600-800 cm⁻¹.
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Mass Spectrometry:
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The molecular ion peak (M⁺) would show a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately 3:1 ratio). This would result in M⁺, M⁺+2, and M⁺+4 peaks with specific relative intensities.
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Fragmentation patterns would likely involve the loss of Br, Cl, and cleavage of the alkyl chain.
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Reactivity and Synthetic Applications
The reactivity of 2-Bromo-8-chloro-1-octene is dictated by its three distinct functional groups: the vinyl bromide, the primary alkyl chloride, and the terminal alkene. This trifunctionality allows for a range of selective transformations.
Reactions at the Vinyl Bromide Moiety
The vinyl bromide functionality is a key site for carbon-carbon bond formation through various cross-coupling reactions.
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Heck Reaction: The palladium-catalyzed Heck reaction allows for the coupling of the vinyl bromide with alkenes to form substituted dienes. This reaction is a powerful tool for constructing complex molecular skeletons.
Fig. 1: Heck Reaction Pathway. -
Grignard Reagent Formation: The vinyl bromide can react with magnesium metal to form a vinyl Grignard reagent. This powerful nucleophile can then be used to react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.
Reactions at the Primary Alkyl Chloride
The primary alkyl chloride at the C8 position is susceptible to nucleophilic substitution reactions, primarily through an Sₙ2 mechanism.
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Nucleophilic Substitution (Sₙ2): A variety of nucleophiles can displace the chloride ion, leading to the introduction of diverse functional groups at the terminus of the octene chain. This allows for the synthesis of alcohols, ethers, amines, nitriles, and other derivatives.
Fig. 2: Sₙ2 Nucleophilic Substitution.
Reactions of the Alkene Double Bond
The terminal double bond can undergo a variety of addition reactions.
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Electrophilic Addition: The alkene can react with electrophiles such as hydrogen halides (e.g., HBr, HCl) or halogens (e.g., Br₂, Cl₂). The regioselectivity of these additions will follow Markovnikov's rule, where the electrophile adds to the carbon with the most hydrogens (C1).
Fig. 3: Electrophilic Addition to the Alkene.
Experimental Protocols (Representative)
While specific protocols for 2-Bromo-8-chloro-1-octene are not widely published, the following are representative procedures for the key reaction types, adapted from methodologies for similar substrates.
Heck Reaction of the Vinyl Bromide
Objective: To couple 2-Bromo-8-chloro-1-octene with an alkene (e.g., styrene) using a palladium catalyst.
Materials:
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2-Bromo-8-chloro-1-octene
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Styrene
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃)
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Triethylamine (Et₃N)
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Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
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To a dry, nitrogen-flushed round-bottom flask, add Pd(OAc)₂ (e.g., 2 mol%) and PPh₃ (e.g., 4 mol%).
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Add anhydrous DMF and stir the mixture until the catalyst dissolves.
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Add 2-Bromo-8-chloro-1-octene (1.0 eq), styrene (1.2 eq), and Et₃N (2.0 eq).
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Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC.
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Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Nucleophilic Substitution of the Alkyl Chloride with Azide
Objective: To synthesize 2-bromo-8-azido-1-octene via an Sₙ2 reaction.
Materials:
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2-Bromo-8-chloro-1-octene
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Sodium azide (NaN₃)
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Anhydrous Dimethylformamide (DMF)
Procedure:
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In a round-bottom flask, dissolve 2-Bromo-8-chloro-1-octene (1.0 eq) in anhydrous DMF.
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Add sodium azide (1.5 eq) to the solution.
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Heat the mixture to 60-80 °C and stir until the starting material is consumed (monitored by TLC or GC).
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Cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
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Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product, which can be further purified if necessary.
Electrophilic Addition of HBr to the Alkene
Objective: To synthesize 1,2-dibromo-8-chloro-octane.
Materials:
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2-Bromo-8-chloro-1-octene
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Hydrogen bromide (HBr) in acetic acid (e.g., 33 wt%)
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Dichloromethane (CH₂Cl₂)
Procedure:
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Dissolve 2-Bromo-8-chloro-1-octene (1.0 eq) in CH₂Cl₂ in a round-bottom flask at 0 °C.
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Slowly add a solution of HBr in acetic acid (1.1 eq) to the stirred solution.
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Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
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Once the reaction is complete, quench by carefully adding a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
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Evaporate the solvent to yield the crude product.
Logical Workflow for Sequential Functionalization
The trifunctional nature of 2-Bromo-8-chloro-1-octene allows for a logical and sequential approach to synthesizing complex molecules. The differential reactivity of the halogenated sites can be exploited to perform selective transformations.
Conclusion
2-Bromo-8-chloro-1-octene is a versatile synthetic building block with significant potential in organic synthesis. Its distinct reactive sites—a vinyl bromide amenable to cross-coupling, a primary alkyl chloride ready for nucleophilic substitution, and an alkene poised for addition reactions—offer chemists a powerful tool for the construction of complex and functionally diverse molecules. This guide provides the foundational knowledge of its properties and reactivity to facilitate its effective use in the laboratory. Further research into the specific reaction conditions and substrate scope for this particular molecule will undoubtedly expand its applications in the development of new pharmaceuticals and advanced materials.
